REACTION_CXSMILES
|
[CH:1]1([N:4]2[C:9](=[O:10])[C:8]3[C:11]([OH:18])=[C:12]([CH3:17])[C:13](=[O:16])[N:14]([CH3:15])[C:7]=3[N:6]([C:19]3[CH:24]=[CH:23][C:22]([I:25])=[CH:21][C:20]=3[F:26])[C:5]2=[O:27])[CH2:3][CH2:2]1.C(N(CC)CC)C.Cl.CN(C)C.[S:40](Cl)([C:43]1[CH:49]=[CH:48][C:46]([CH3:47])=[CH:45][CH:44]=1)(=[O:42])=[O:41]>C(#N)C.CO>[CH:1]1([N:4]2[C:9](=[O:10])[C:8]3[C:11]([O:18][S:40]([C:43]4[CH:49]=[CH:48][C:46]([CH3:47])=[CH:45][CH:44]=4)(=[O:42])=[O:41])=[C:12]([CH3:17])[C:13](=[O:16])[N:14]([CH3:15])[C:7]=3[N:6]([C:19]3[CH:24]=[CH:23][C:22]([I:25])=[CH:21][C:20]=3[F:26])[C:5]2=[O:27])[CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C(N(C2=C(C1=O)C(=C(C(N2C)=O)C)O)C2=C(C=C(C=C2)I)F)=O
|
Name
|
|
Quantity
|
167 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(C)C
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
239 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling for 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 3 hrs
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(N(C2=C(C1=O)C(=C(C(N2C)=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)C2=C(C=C(C=C2)I)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |